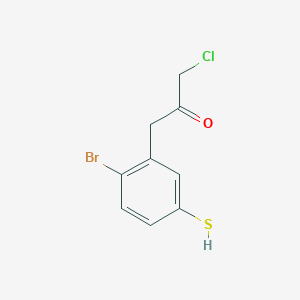
5-Bromo-6,6'-dimethyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6,6’-dimethyl-2,2’-bipyridine is a bipyridine derivative with the molecular formula C12H11BrN2. This compound is known for its applications in various fields, including chemistry, biology, and materials science. Bipyridine derivatives are widely used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,6’-dimethyl-2,2’-bipyridine typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel(II) bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This reaction yields the desired bipyridine derivative with high efficiency.
Industrial Production Methods
Industrial production methods for 5-Bromo-6,6’-dimethyl-2,2’-bipyridine often involve large-scale bromination reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6,6’-dimethyl-2,2’-bipyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases to facilitate the coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various bipyridine derivatives with different functional groups, enhancing their utility in coordination chemistry and materials science .
Scientific Research Applications
5-Bromo-6,6’-dimethyl-2,2’-bipyridine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and supramolecular structures.
Mechanism of Action
The mechanism of action of 5-Bromo-6,6’-dimethyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can exhibit unique properties, such as enhanced catalytic activity, photoluminescence, and redox behavior .
Comparison with Similar Compounds
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Lacks the bromine substituent, resulting in different reactivity and coordination properties.
6-Bromo-2,2’-bipyridine: Similar structure but without the methyl groups, affecting its steric and electronic characteristics.
2,2’-Bipyridine: The parent compound with no substituents, widely used in coordination chemistry.
Uniqueness
5-Bromo-6,6’-dimethyl-2,2’-bipyridine is unique due to the presence of both bromine and methyl substituents. These groups influence the compound’s reactivity, steric properties, and ability to form stable metal complexes. The bromine atom provides a site for further functionalization, while the methyl groups enhance the compound’s solubility and stability .
Properties
CAS No. |
87286-77-9 |
|---|---|
Molecular Formula |
C12H11BrN2 |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
3-bromo-2-methyl-6-(6-methylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H11BrN2/c1-8-4-3-5-11(14-8)12-7-6-10(13)9(2)15-12/h3-7H,1-2H3 |
InChI Key |
LDDPQAMHWCXEME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)
![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)


![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
